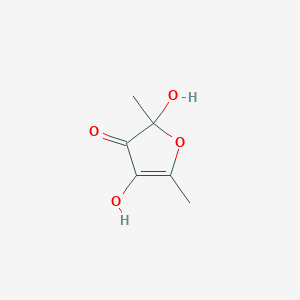

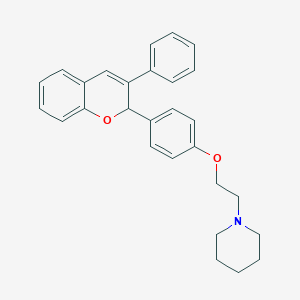

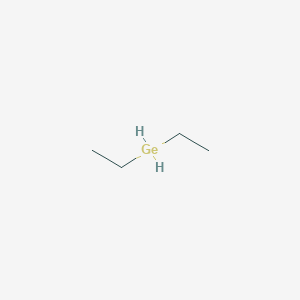

![molecular formula C13H18Cl2N2O2 B158133 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 1952-98-3](/img/structure/B158133.png)

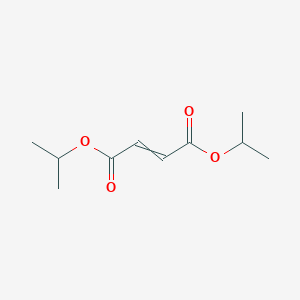

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid, also known as CB1954, is a synthetic prodrug that was developed in the 1970s. It is used in cancer research as a tool to selectively kill cancer cells. CB1954 is a member of the nitroaromatic class of compounds, which are known for their ability to generate reactive oxygen species (ROS) that can cause DNA damage and cell death.

Mécanisme D'action

Once 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is converted into its active form, it generates ROS that cause DNA damage and cell death. The ROS also activate the immune system, which can help to eliminate any remaining cancer cells.

Effets Biochimiques Et Physiologiques

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and bladder cancer cells. It has also been shown to be effective in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in cancer research is its selectivity for cancer cells. This allows researchers to study the effects of ROS on cancer cells without harming healthy cells. One limitation is that not all cancer cells overexpress nitroreductase, meaning that 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid may not be effective in all types of cancer.

Orientations Futures

1. Developing more selective nitroreductase enzymes that can activate 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in a wider range of cancer cells.

2. Combining 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid with other cancer treatments, such as chemotherapy or immunotherapy, to increase its efficacy.

3. Developing new prodrugs that are activated by different enzymes, allowing for a wider range of cancer cell selectivity.

4. Studying the effects of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid on cancer stem cells, which are thought to be responsible for cancer recurrence.

5. Investigating the use of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in combination with imaging techniques, such as PET or MRI, to monitor its activation and distribution in the body.

In conclusion, 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a promising tool for cancer research due to its selectivity for cancer cells and ability to generate ROS that cause DNA damage and cell death. Further research is needed to optimize its efficacy and explore its potential in combination with other cancer treatments.

Méthodes De Synthèse

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is synthesized by reacting 4-nitrobenzyl chloride with 3-amino-1-chloropropane in the presence of a base. The resulting 4-nitrobenzyl-3-amino-1-chloropropane is then reacted with bis(2-chloroethyl)amine to form 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid.

Applications De Recherche Scientifique

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is used in cancer research to selectively kill cancer cells. It is a prodrug, meaning that it is inactive until it is converted into its active form by an enzyme called nitroreductase. Nitroreductase is overexpressed in many types of cancer cells, making 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid a promising tool for cancer treatment.

Propriétés

Numéro CAS |

1952-98-3 |

|---|---|

Nom du produit |

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

Formule moléculaire |

C13H18Cl2N2O2 |

Poids moléculaire |

305.2 g/mol |

Nom IUPAC |

3-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)12(16)9-13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |

Clé InChI |

LUZAMFFYXAEQAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

SMILES canonique |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.